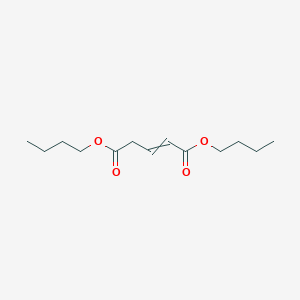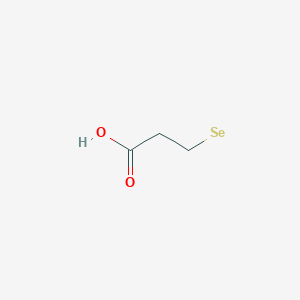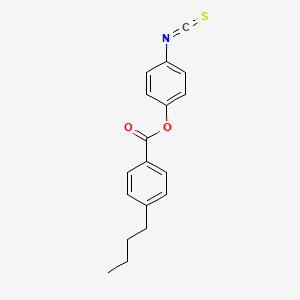
4-Isothiocyanatophenyl 4-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanatophenyl 4-butylbenzoate is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their biological activity and are often derived from glucosinolates, secondary metabolites found in plants of the Brassicaceae family . The structure of this compound consists of a phenyl ring substituted with an isothiocyanate group and a butylbenzoate moiety, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl 4-butylbenzoate typically involves the reaction of 4-aminophenyl 4-butylbenzoate with thiophosgene or phenyl isothiocyanate . The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylbenzene, and under nitrogen protection to prevent oxidation . The yields of the product can be optimized by controlling the reaction temperature and time.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process . Additionally, the development of low-toxicity and cost-effective methods for the synthesis of isothiocyanates is an ongoing area of research .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isothiocyanatophenyl 4-butylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thioureas.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The isothiocyanate group can add to nucleophiles, forming a variety of adducts.
Common Reagents and Conditions
Thiophosgene: Used in the synthesis of isothiocyanates from amines.
Phenyl Isothiocyanate: Another reagent for the synthesis of isothiocyanates.
Dimethylbenzene: Common solvent used in the reactions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Various Adducts: Formed from addition reactions with nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-Isothiocyanatophenyl 4-butylbenzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Isothiocyanatophenyl 4-butylbenzoate involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: Similar structure but with different alkyl chains.
4-Cyanophenyl 4-butylbenzoate: Similar structure but with a cyanophenyl group instead of an isothiocyanate group.
Uniqueness
4-Isothiocyanatophenyl 4-butylbenzoate is unique due to its specific combination of the isothiocyanate group and the butylbenzoate moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
61592-84-5 |
|---|---|
Molekularformel |
C18H17NO2S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(4-isothiocyanatophenyl) 4-butylbenzoate |
InChI |
InChI=1S/C18H17NO2S/c1-2-3-4-14-5-7-15(8-6-14)18(20)21-17-11-9-16(10-12-17)19-13-22/h5-12H,2-4H2,1H3 |
InChI-Schlüssel |
OXYGZIHNDIQJNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


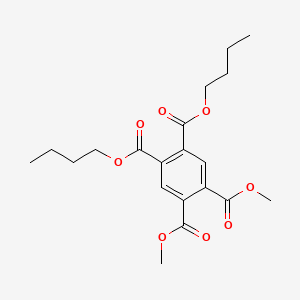

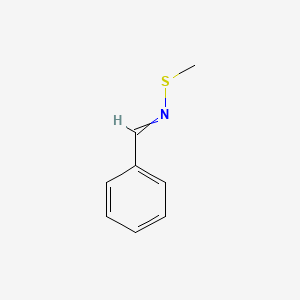



![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
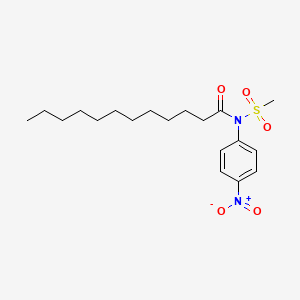
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
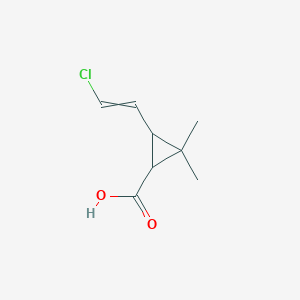
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)

